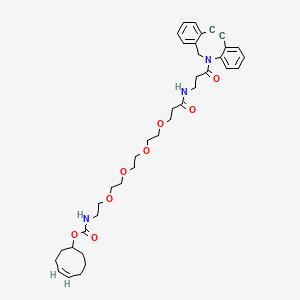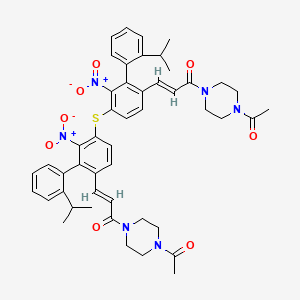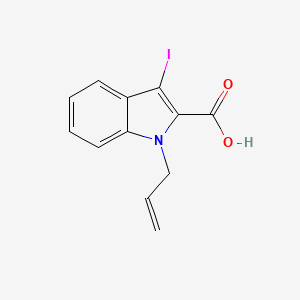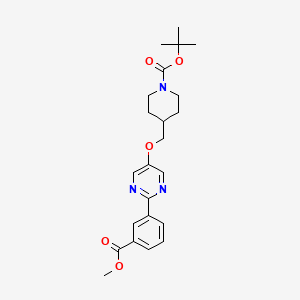
Tco-peg4-dbco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tco-peg4-dbco is a heterobifunctional click chemistry reagent that contains a trans-cyclooctene (TCO) group and a dibenzylcyclooctyne (DBCO) group. This compound is widely used in bioorthogonal chemistry due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse electron demand Diels-Alder (iEDDA) reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tco-peg4-dbco is synthesized through a series of chemical reactions that involve the coupling of TCO and DBCO groups via a polyethylene glycol (PEG) spacer. The synthetic route typically involves:
Activation of TCO and DBCO groups: The TCO group is activated using a suitable reagent, such as terrahydrazine, while the DBCO group is activated using azide.
Coupling Reaction: The activated TCO and DBCO groups are then coupled together using a PEG spacer to form the final compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of TCO and DBCO groups are activated using industrial-grade reagents.
Automated Coupling: Automated systems are used to couple the activated groups with the PEG spacer, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tco-peg4-dbco undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the DBCO group and azide-containing molecules.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the TCO group and tetrazine-containing molecules.
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction typically occurs under mild conditions without the need for a copper catalyst.
iEDDA Reaction: Common reagents include tetrazine-containing molecules, and the reaction also occurs under mild conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Tco-peg4-dbco has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Tco-peg4-dbco involves its ability to undergo bioorthogonal reactions without interfering with biological processes. The TCO group reacts with tetrazine-containing molecules via the iEDDA reaction, while the DBCO group reacts with azide-containing molecules via the SPAAC reaction . These reactions form stable linkages, allowing for the precise labeling and modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates.
DBCO-PEG4-SS-TCO: Another click chemistry reagent containing a TCO group that undergoes iEDDA reactions.
Uniqueness
Tco-peg4-dbco is unique due to its dual functionality, allowing it to participate in both SPAAC and iEDDA reactions. This versatility makes it a powerful tool in bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems .
Eigenschaften
Molekularformel |
C38H49N3O8 |
|---|---|
Molekulargewicht |
675.8 g/mol |
IUPAC-Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44)/b2-1- |
InChI-Schlüssel |
MXNJAXPSMJDOOY-UPHRSURJSA-N |
Isomerische SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)

![1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)
![N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11830510.png)




![(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B11830547.png)

![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)


